二氟米酮

描述

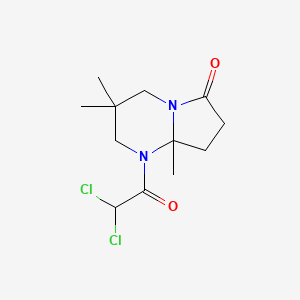

Diflumidone is a non-steroidal anti-inflammatory drug . It is used for research purposes and not intended for medicinal or household use .

Synthesis Analysis

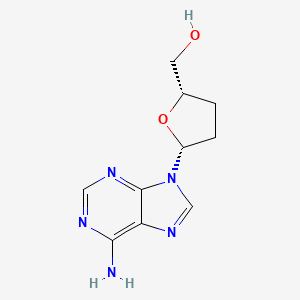

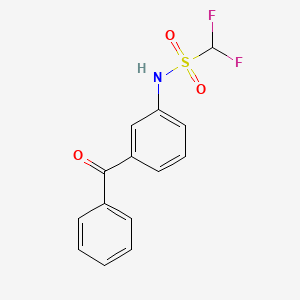

The synthesis of Diflumidone involves complex chemical processes. The product is not in stock and may be available by custom synthesis . The chemical formula of Diflumidone is C14H11F2NO3S .Molecular Structure Analysis

The molecular structure of Diflumidone is complex. It has a molecular weight of 311.04 and an elemental composition of C, 54.02; H, 3.56; F, 12.21; N, 4.50; O, 15.42; S, 10.30 .科学研究应用

药理学基础和治疗应用

二氟米酮的药理特性在现有文献中没有直接讨论。然而,姜黄的主要成分姜黄素等相关化合物已得到广泛研究。姜黄素以其抗炎作用而闻名,影响炎症中涉及的转录因子、酶和细胞因子。这在癌症、神经系统疾病和心血管疾病等慢性疾病中具有影响。Aggarwal 和 Sung(2009 年)强调了姜黄素在调节炎症转录因子(如核因子 kappaB)和酶(如环氧合酶 2 和 5 脂氧合酶)中的作用,为理解二氟米酮等类似化合物提供了基础 (Aggarwal 和 Sung,2009 年)。

姜黄素的临床试验

临床试验已经测试了姜黄素在各种疾病中的疗效。例如,Chandran 和 Goel(2012 年)的一项研究发现,姜黄素在治疗类风湿关节炎中有效且安全,表明其在炎症性疾病中的潜力 (Chandran 和 Goel,2012 年)。Gupta 等人(2012 年)讨论了姜黄素在包括癌症、心脏病、关节炎和各种炎症性疾病在内的多种疾病中的治疗作用,提供了二氟米酮如何在类似背景下应用的见解 (Gupta、Patchva 和 Aggarwal,2012 年)。

抗炎和抗癌特性

研究还表明,结构类似于二氟米酮的姜黄素具有显着的抗炎和抗癌特性。Lee 等人(2013 年)的一项研究讨论了姜黄素在神经药理学中的作用,特别是在治疗阿尔茨海默氏症和帕金森氏症等神经退行性疾病以及它的抗癌特性 (Lee 等人,2013 年)。此外,Narayanaswamy 和 Veeraragavan(2020 年)强调了包括姜黄素在内的天然化合物的抗炎活性,这可能与理解二氟米酮的潜在应用有关 (Narayanaswamy 和 Veeraragavan,2020 年)。

安全和危害

作用机制

Target of Action

Diflumidone is a non-steroidal anti-inflammatory drug . Its primary target is the enzyme prostaglandin synthetase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including regulation of inflammation .

Mode of Action

Diflumidone acts as a competitive inhibitor of prostaglandin synthetase . By binding to this enzyme, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . This results in an overall decrease in inflammation and associated symptoms.

Biochemical Pathways

The primary biochemical pathway affected by Diflumidone is the prostaglandin synthesis pathway . By inhibiting prostaglandin synthetase, Diflumidone disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effects of this include a reduction in inflammation and pain, which are often associated with conditions such as arthritis .

属性

IUPAC Name |

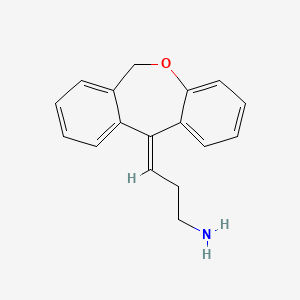

N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,14,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBDOSAQLCZTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22737-01-5 (hydrochloride salt) | |

| Record name | Diflumidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90177275 | |

| Record name | Diflumidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22736-85-2 | |

| Record name | Diflumidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflumidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFLUMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96467495S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Diflumidone as an anti-inflammatory agent?

A1: While Diflumidone is recognized as a non-steroidal anti-inflammatory drug (NSAID) [, ], its precise mechanism of action hasn't been fully elucidated in the provided research papers. Further studies are needed to determine its specific molecular targets and downstream effects.

Q2: What is the chemical structure of Diflumidone and are there any novel synthesis approaches?

A3: Diflumidone, chemically named 3-Benzoyldifluoromethanesulfonanilide, sodium salt (MBR 4164-8) [], has recently been synthesized using a novel electrophilic difluoromethylthiolating reagent (MesNHSCF2 PO(OEt)2) []. This reagent enables the efficient and direct introduction of the SCF2 PO(OEt)2 group into molecules, offering a new route for the synthesis of Diflumidone and related compounds [].

Q3: Are there any known structural analogs of Diflumidone and have their activities been explored?

A4: While the provided research doesn't delve into specific structural analogs of Diflumidone, one paper mentions "R-805" as a "novel anti-inflammatory drug" alongside Diflumidone []. This suggests potential structural similarities or shared mechanisms of action that warrant further investigation. Exploring the structure-activity relationship by modifying Diflumidone's structure could reveal analogs with improved potency, selectivity, or pharmacokinetic properties.

Q4: What are the limitations of the available research on Diflumidone?

A5: The provided research on Diflumidone is limited in scope, primarily focusing on its topical anti-inflammatory activity compared to Indomethacin [] and a novel synthesis method []. More comprehensive studies are required to understand its full pharmacological profile, including its mechanism of action, pharmacokinetics, safety profile, and potential for systemic use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

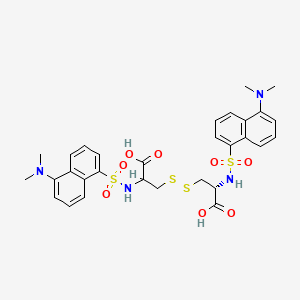

![N-[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1670499.png)